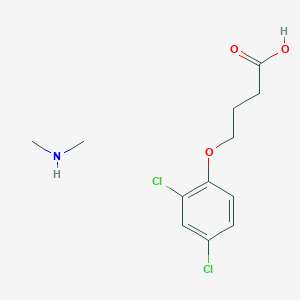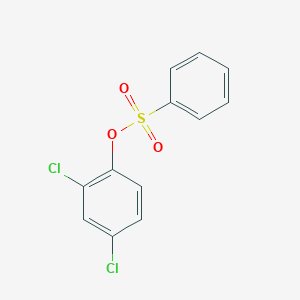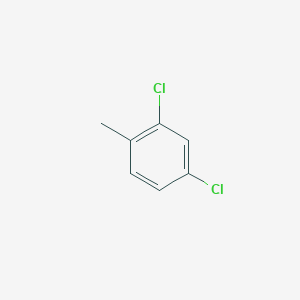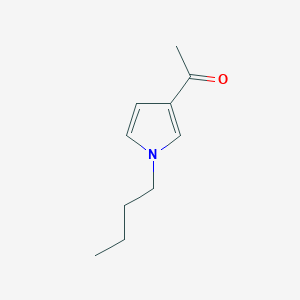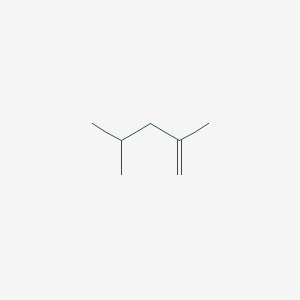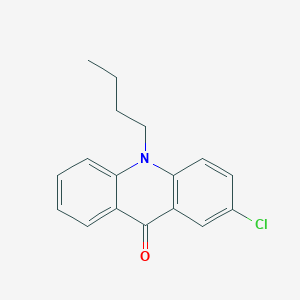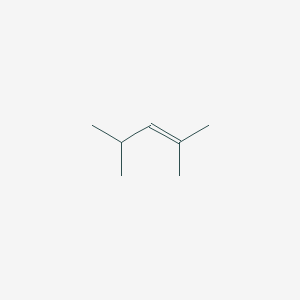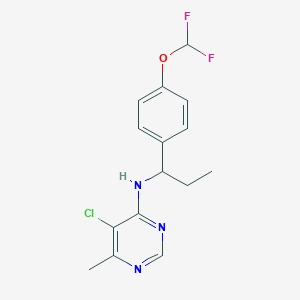
Diflumetorim
Übersicht
Beschreibung
Diflumetorim is an organic compound with the chemical formula C15H16ClF2N3O. It is a white crystalline solid known for its strong antifungal activity. This compound is soluble in organic solvents such as ethanol and dichloromethane but is insoluble in water. It is commonly used as a fungicide to control various crop diseases, including black spot, anthracnose, and rust .
Wissenschaftliche Forschungsanwendungen
Diflumetorim has several scientific research applications:
Chemistry: It is used as a model compound in studying the synthesis and reactivity of pyrimidine derivatives.
Biology: this compound’s antifungal properties make it valuable in biological research for studying fungal infections and developing new antifungal agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating fungal infections.
Industry: This compound is widely used in agriculture as a fungicide to protect crops from fungal diseases, thereby improving crop yield and quality
Biochemische Analyse
Biochemical Properties
Diflumetorim plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain fungal enzymes, thereby preventing the growth and spread of fungal pathogens. This compound interacts with enzymes such as catalase and peroxidase, disrupting their normal function and leading to the accumulation of reactive oxygen species within the fungal cells .
Cellular Effects
This compound affects various types of cells and cellular processes. In fungal cells, it disrupts cell signaling pathways, leading to altered gene expression and impaired cellular metabolism. This disruption results in the inhibition of fungal growth and reproduction. This compound has also been shown to affect the cell membrane integrity of fungal cells, causing leakage of cellular contents and eventual cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key fungal enzymes. By inhibiting the activity of enzymes such as catalase and peroxidase, this compound induces oxidative stress within the fungal cells. This oxidative stress leads to the accumulation of reactive oxygen species, which damage cellular components and disrupt normal cellular functions. Additionally, this compound may interfere with the expression of genes involved in fungal growth and development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy may decrease with prolonged exposure to environmental factors such as light and temperature. Long-term studies have shown that this compound can have lasting effects on fungal cells, leading to sustained inhibition of growth and reproduction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits fungal growth without causing significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed. These threshold effects highlight the importance of determining the optimal dosage for safe and effective use of this compound in agricultural applications .
Metabolic Pathways
This compound is involved in various metabolic pathways within fungal cells. It interacts with enzymes and cofactors involved in oxidative stress response, leading to the accumulation of reactive oxygen species. This disruption of metabolic pathways results in impaired cellular functions and eventual cell death. This compound also affects the levels of key metabolites, further contributing to its antifungal activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. This compound’s localization within fungal cells is crucial for its antifungal activity, as it needs to reach its target enzymes to exert its effects. The compound’s accumulation in specific cellular compartments enhances its efficacy against fungal pathogens .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments within fungal cells, where it interacts with target enzymes and disrupts their normal function. Post-translational modifications and targeting signals may influence this compound’s localization, ensuring that it reaches the appropriate sites of action within the cells .
Vorbereitungsmethoden
The preparation of Diflumetorim typically involves the fluorination reaction of pyrimidine and fluorine gas under the catalysis of nickel chloride or lead chloride. The specific reaction conditions can be adjusted based on the laboratory scale and requirements . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Diflumetorim undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different chemical properties.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups. .
Wirkmechanismus
Diflumetorim exerts its effects by targeting mitochondrial complex I (NADH oxidoreductase), which is involved in the electron transport chain. By inhibiting this complex, this compound disrupts the production of ATP, leading to the death of fungal cells. This unique mode of action differentiates it from other fungicides and reduces the likelihood of cross-resistance .
Vergleich Mit ähnlichen Verbindungen
Diflumetorim is part of the pyrimidinamine class of fungicides. Similar compounds include:
Pyrimidifen: Another pyrimidinamine derivative with antifungal properties.
Tebuconazole: A triazole fungicide with a different mode of action but similar applications.
Triflumizole: A fungicide with a similar chemical structure but different target sites and mechanisms of action
This compound stands out due to its unique mode of action and strong antifungal activity, making it a valuable tool in agricultural and scientific research.
Eigenschaften
IUPAC Name |
5-chloro-N-[1-[4-(difluoromethoxy)phenyl]propyl]-6-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF2N3O/c1-3-12(21-14-13(16)9(2)19-8-20-14)10-4-6-11(7-5-10)22-15(17)18/h4-8,12,15H,3H2,1-2H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKULYKCZPJMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC(F)F)NC2=NC=NC(=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057955 | |
| Record name | Diflumetorim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130339-07-0 | |
| Record name | Diflumetorim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130339-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diflumetorim [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130339070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflumetorim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pyrimidinamine, 5-chloro-N-[1-[4-(difluoromethoxy)phenyl]propyl]-6-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFLUMETORIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGZ4LD5DT9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Diflumetorim and what are its downstream effects on target organisms?
A1: this compound acts by inhibiting mitochondrial complex I in fungi [, , , ]. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately cell death. The fungicidal activity of this compound manifests as inhibition of mycelial growth, sporangial production, and other crucial developmental stages in various fungal species [, , ].
Q2: What is the structural characterization of this compound?
A2: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of this compound, they mention it as a “pyrimidine amine” compound [, , ]. For detailed structural information, it is recommended to refer to chemical databases or the primary literature on this compound.
Q3: What is the spectrum of fungicidal activity exhibited by this compound?
A3: this compound demonstrates broad-spectrum activity against various plant pathogenic fungi, including Phytophthora litchii [], Phytophthora infestans [], Pseudoperonospora cubensis [, , ], and Magnaporthe oryzae []. It effectively controls diseases like potato and tomato late blight, cucumber downy mildew, and rice blast [, , ].
Q4: How does the structure of this compound relate to its fungicidal activity?
A4: While the provided abstracts don't delve into the specific structure-activity relationships of this compound, several studies highlight the synthesis and evaluation of novel pyrimidine amine derivatives inspired by this compound's structure [, , , ]. These investigations explore modifications to the pyrimidine ring and other moieties, seeking to enhance fungicidal potency and understand the impact of structural changes on activity against specific pathogens [, , , ].
Q5: What are the potential advantages of combining this compound with other fungicides?
A5: Combining this compound with other fungicides, such as those belonging to the thiocarbamate or methoxyacrylate classes, can lead to synergistic effects [, ]. This means the combined effect of the fungicides is greater than the sum of their individual effects. This synergism can broaden the fungicidal spectrum, reduce the required dosage, and potentially delay the development of resistance [, , ].
Q6: Are there any studies on the environmental impact and degradation of this compound?
A6: While the provided abstracts don't discuss the environmental impact of this compound in detail, one study mentions the analysis of this compound and its metabolites in soil []. This suggests that research is being conducted to understand the fate and behavior of this fungicide in the environment.
Q7: Are there any known alternatives or substitutes for this compound?
A7: The research papers mention several alternative fungicides with varying modes of action. These include azoxystrobin, kresoxim-methyl, trifloxystrobin, benzene kresoxim, dimoxystrobin, metiram, mancozeb, propineb, zineb, flumorph, cyazofamid, isoprothiolane, carbendazim, fluazinam, azoxystrobin, and prochloraz [, , , , ]. The choice of alternative depends on factors like the target pathogen, desired efficacy, and resistance management strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


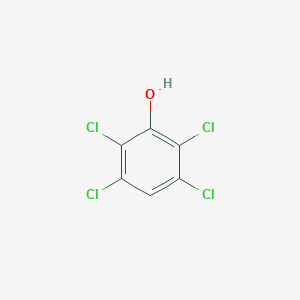
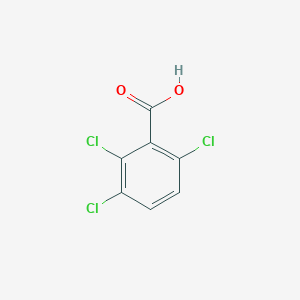
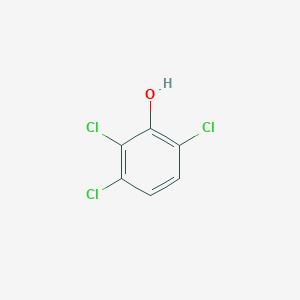
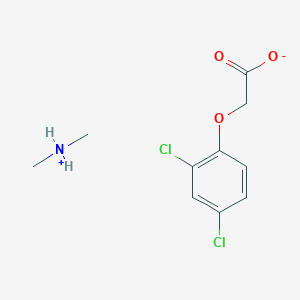
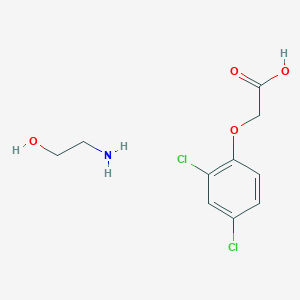
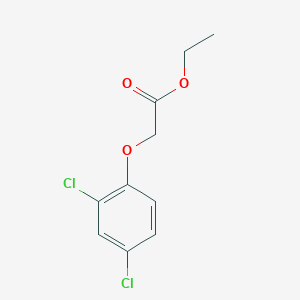
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B165541.png)
